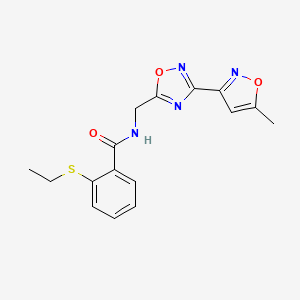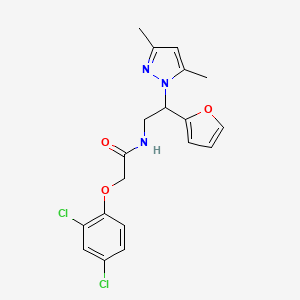
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea, also known as EPPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPU is a urea derivative that has been synthesized through a multi-step process.
Applications De Recherche Scientifique
Stereoselective Synthesis in PI3 Kinase Inhibition
The compound's role in the stereoselective synthesis of active metabolites, particularly in the context of PI3 kinase inhibition, is highlighted. This application is critical for developing potent kinase inhibitors, as seen in the synthesis of the PKI-179 metabolite (Chen et al., 2010).
Inhibition of Glycolic Acid Oxidase
Research indicates that derivatives of the compound exhibit inhibitory effects on glycolic acid oxidase, which is significant for therapeutic applications. This inhibition demonstrates the compound's potential in biochemical pathways involving glycolic acid oxidase (Rooney et al., 1983).
Anticancer Agent Development
A crucial application of the compound is in anticancer research. Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, highlighting their potential as new anticancer agents and BRAF inhibitors (Feng et al., 2020).
Hydrogen Bonding in Supramolecular Chemistry
The compound plays a role in the study of hydrogen bonding within supramolecular chemistry. Research on its association with other molecular structures, such as 2-amino-1,8-naphthyridines, sheds light on the classical substituent effect on association and the formation of complex hydrogen-bonded structures (Ośmiałowski et al., 2013).
Antimicrobial Activity
The compound's derivatives have been studied for their antimicrobial properties. These derivatives display moderate antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Reddy et al., 2003).
Binding Studies in Organic Chemistry
Binding studies involving fluorescent pyridyl ureas, including derivatives of the compound, have been conducted. These studies reveal insights into the interactions between these molecules and organic acids, enhancing our understanding of molecular recognition processes (Jordan et al., 2010).
Propriétés
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-2-26-17-8-6-16(7-9-17)23-13-15(11-18(23)24)22-19(25)21-12-14-5-3-4-10-20-14/h3-10,15H,2,11-13H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKQYEWPEKLABV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2969513.png)


![8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2969519.png)
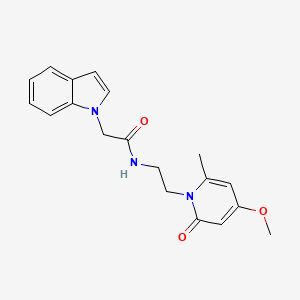
![1-[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2969521.png)
![2-(7-methyl-3-oxo-5-pyrrolidin-1-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2969523.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-nitrobenzamide](/img/structure/B2969524.png)
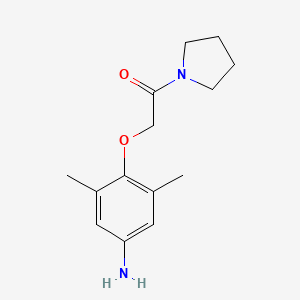

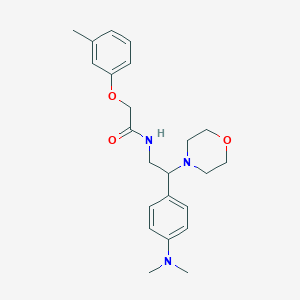
![N-benzyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2969532.png)
